Alkyne-SS-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15NO3S2 |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

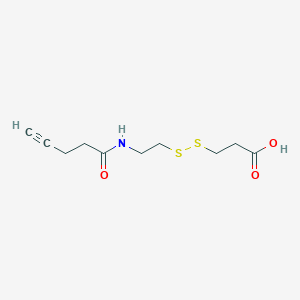

3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14) |

InChI Key |

PRQQEPIGIRGLBU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NCCSSCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Alkyne-SS-COOH: A Cleavable Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's physicochemical characteristics, experimental protocols for its use in bioconjugation and subsequent cleavage, and a workflow for the synthesis and targeted delivery of ADCs.

Core Concepts: Chemical Structure and Properties

This compound, with the chemical name 3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid, is a versatile linker molecule designed with three key functional components: a terminal alkyne group, a cleavable disulfide bond, and a carboxylic acid group.[1] This trifunctional architecture enables its application in "click chemistry," bioconjugation, and controlled drug release.

Chemical Structure:

The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2][3] The disulfide bond provides a cleavable linkage that is stable in the bloodstream but can be readily reduced in the intracellular environment by agents such as glutathione (GSH).[4][] The carboxylic acid group offers a versatile point of attachment for conjugation to various molecules, often after activation to an N-hydroxysuccinimide (NHS) ester to react with primary amines.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C10H15NO3S2 | |

| Molecular Weight | 261.4 g/mol | |

| CAS Number | 2279938-29-1 | |

| Appearance | Solid at room temperature | |

| Solubility | May dissolve in DMSO; also test H2O, Ethanol, DMF | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | |

| pKa (Terminal Alkyne) | ~25 |

Applications in Bioconjugation and Drug Delivery

The unique structure of this compound makes it an ideal linker for the construction of ADCs. In this application, the carboxylic acid is typically used to attach a potent cytotoxic drug. The resulting drug-linker conjugate, now bearing a terminal alkyne, can be "clicked" onto an azide-modified antibody. This targeted delivery system allows for the specific delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Upon internalization by the target cell, the high intracellular concentration of glutathione reduces the disulfide bond, releasing the drug in its active form and inducing cell death.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Targeted Delivery:

Caption: Workflow of ADC synthesis using this compound and subsequent targeted drug delivery.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

3.1. Protocol for Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized payload to an azide-modified antibody using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound functionalized payload (Alkyne-SS-Payload), dissolved in DMSO

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water or DMSO)

-

Desalting columns for buffer exchange and purification

Procedure:

-

Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 2-5 mg/mL in a suitable buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified antibody and the Alkyne-SS-Payload. A molar excess of the payload (e.g., 5-10 equivalents) is typically used.

-

Catalyst Preparation: In a separate tube, premix the CuSO4 solution with the chelating ligand solution.

-

Initiation of Click Reaction: Add the premixed catalyst to the antibody-payload mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Remove excess payload and catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Further purification to separate ADCs with different drug-to-antibody ratios (DARs) can be performed using hydrophobic interaction chromatography (HIC).

3.2. Protocol for Glutathione-Mediated Disulfide Bond Cleavage Assay

This assay is designed to evaluate the release of the payload from the ADC in a simulated intracellular reducing environment.

Materials:

-

Purified ADC synthesized with this compound linker

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

LC-MS system for analysis

Procedure:

-

Sample Preparation: Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Cleavage Reaction: To the ADC solution, add a freshly prepared solution of GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact ADC and the appearance of the cleaved payload and antibody fragments.

Logical Relationship for Glutathione-Mediated Cleavage:

Caption: Mechanism of ADC cleavage by intracellular glutathione.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, offering a combination of bioorthogonality, cleavability, and synthetic tractability. Its application in the development of ADCs and other targeted therapies holds significant promise for advancing the field of precision medicine. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful implementation of this compound in their drug development programs.

References

An In-depth Technical Guide to the Synthesis and Purification of Alkyne-SS-COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Alkyne-SS-COOH, a heterobifunctional linker critical in bioconjugation and drug delivery systems. The methodologies detailed herein are compiled from established chemical principles and analogous literature procedures, offering a robust framework for its laboratory-scale preparation and characterization.

Introduction

This compound is a versatile chemical tool that incorporates three key functional groups: a terminal alkyne for click chemistry, a reducible disulfide bond for controlled cleavage, and a carboxylic acid for further functionalization or to enhance solubility. This unique combination makes it an invaluable linker for attaching molecules to biomolecules, such as in the construction of antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved in the reducing environment of the cell to release a therapeutic payload.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the preparation of an activated N-hydroxysuccinimide (NHS) ester of a disulfide-containing carboxylic acid. This is followed by the amidation of the NHS ester with propargylamine to introduce the terminal alkyne.

A commercially available and convenient starting material for this synthesis is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). SPDP already contains the disulfide bond and the activated NHS ester, simplifying the synthesis to a single subsequent step.

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound from SPDP and propargylamine.

Experimental Protocol: Synthesis of this compound from SPDP

This protocol describes the reaction of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with propargylamine.

Materials:

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Propargylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve SPDP (1.0 equivalent) in anhydrous DMF.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Slowly add a solution of propargylamine (1.05 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 0.1 M HCl (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data for Synthesis

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | SPDP : Propargylamine : TEA | 1 : 1.05 : 1.1 |

| Solvent | Anhydrous DMF | Ensures solubility of reactants. |

| Reaction Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient. |

| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |

| Typical Yield (Crude) | 85 - 95% | Based on analogous NHS ester amidation reactions.[1] |

| Purity (Crude) | >80% | Impurities may include unreacted starting materials and byproducts. |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as pyridine-2-thione, and any side products. A multi-step purification strategy is recommended, typically involving column chromatography followed by a final purification step if higher purity is required.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

-

TLC plates and visualization method (e.g., UV light, potassium permanganate stain)

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method with the initial, less polar eluent.

-

Dissolve the crude this compound in a minimal amount of the column solvent or a stronger solvent that is compatible with the chromatography.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Protocol: Purification by Preparative HPLC (Optional)

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

System and Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape for the carboxylic acid.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 220 nm or 254 nm).

Procedure:

-

Dissolve the partially purified this compound in a suitable solvent (e.g., a small amount of the initial mobile phase).

-

Inject the sample onto the preparative HPLC system.

-

Run the gradient elution method to separate the desired product from any remaining impurities.

-

Collect the fraction corresponding to the this compound peak.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the highly pure product.

Quantitative Data for Purification

| Parameter | Value/Range | Notes |

| Chromatography Type | Silica Gel Column Chromatography | For primary purification. |

| Eluent System | Gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes | The exact gradient will depend on the specific impurities. |

| Recovery from Column | 70 - 90% | Dependent on loading and separation efficiency. |

| Purity after Column | >95% | As determined by analytical HPLC or NMR. |

| Optional Purification | Preparative Reversed-Phase HPLC | For achieving >98% purity. |

| Final Purity | >98% | After optional HPLC purification. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (around 2-3 ppm), multiplets for the methylene groups of the propanoic acid and the ethyl disulfide bridge, and a broad singlet for the carboxylic acid proton (typically >10 ppm, but can be exchangeable with solvent).

-

¹³C NMR: Characteristic signals for the alkyne carbons (around 70-90 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the methylene carbons would be expected.

4.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of this compound. The expected molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

-

A sharp peak around 3300 cm⁻¹ for the C-H stretch of the terminal alkyne.

-

A weak peak around 2100 cm⁻¹ for the C≡C stretch.

-

A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A strong peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

Storage and Handling

This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation of the alkyne and disulfide functionalities. It is advisable to store it at -20°C for long-term stability. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and efficient process, primarily involving the reaction of a commercially available activated disulfide-containing NHS ester with propargylamine. Subsequent purification by column chromatography, and optionally by preparative HPLC, can yield a product of high purity suitable for demanding applications in drug development and bioconjugation. Careful characterization is crucial to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize and purify this important chemical linker.

References

solubility and stability of Alkyne-SS-COOH in aqueous buffers

An in-depth analysis of a specific chemical compound's behavior in aqueous solutions is critical for its application in biological and pharmaceutical research. This technical guide focuses on the solubility and stability of Alkyne-SS-COOH, a heterobifunctional linker containing an alkyne, a reducible disulfide bond, and a carboxylic acid. These features make it a valuable tool for bioconjugation and drug delivery systems, particularly those designed for controlled release in a reducing environment, such as the intracellular space.

This document provides a summary of the key characteristics of this compound, details the experimental protocols for evaluating its solubility and stability, and presents the data in a structured format for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility

The solubility of this compound in aqueous buffers is largely dictated by the ionization state of its carboxylic acid group. At pH values above its acid dissociation constant (pKa), the carboxylate form predominates, enhancing its solubility in polar, aqueous media. Conversely, at pH values below its pKa, the neutral, protonated form is less soluble.

Experimental Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask technique.

-

Preparation: A surplus of this compound is added to a series of vials, each containing a distinct aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Carbonate Buffer pH 9.0).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a duration sufficient to ensure equilibrium is reached, typically 24 to 48 hours.

-

Separation: Following equilibration, the suspensions are filtered through a 0.22 µm filter to eliminate any undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the dissolved this compound in the filtrate is precisely measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Table 1: Solubility of this compound in Various Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Solubility |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | High |

| Citrate Buffer | 5.0 | 25 | Moderate |

| Deionized Water | ~7.0 | 25 | Moderate to High |

Note: Specific quantitative values are highly dependent on the exact structure and purity of the compound and should be determined empirically.

Chemical Stability in Aqueous Buffers

The stability of this compound is primarily influenced by the integrity of its disulfide bond. This bond is susceptible to cleavage by reducing agents, a characteristic often exploited in drug delivery systems for targeted release.

Experimental Protocol: Stability Assessment via HPLC

The stability of the compound over time is monitored by quantifying the remaining intact molecule.

-

Incubation: A stock solution of this compound is diluted into different aqueous buffers. For assessing stability in a reducing environment, a biological thiol such as glutathione (GSH) is included at a physiologically relevant concentration (e.g., 1-10 mM).

-

Time-Course Sampling: The solutions are incubated at a set temperature (e.g., 37°C), and aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The chemical reaction in the collected samples is immediately stopped, often by acidification or rapid freezing.

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact this compound from its degradation products (i.e., the resulting free thiol). The peak area corresponding to the intact compound is integrated to determine its concentration.

-

Data Analysis: The percentage of remaining this compound is plotted against time to determine its degradation kinetics and calculate its half-life (t½) under each condition.

Table 2: Stability Profile of this compound

| Buffer System | pH | Condition | Half-life (t½) | Primary Degradation Mechanism |

| PBS | 7.4 | Standard | > 24 hours | Minimal degradation |

| PBS + 5 mM Glutathione (GSH) | 7.4 | Reducing | < 4 hours | Disulfide bond reduction |

| Citrate Buffer | 5.0 | Standard | > 24 hours | Minimal degradation |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following sections provide visualizations for the experimental workflow and the chemical transformation of this compound.

Caption: Workflow for determining thermodynamic solubility.

Caption: Reductive cleavage of this compound.

An In-Depth Technical Guide to the Disulfide Cleavage Mechanism of Alkyne-SS-COOH

For Researchers, Scientists, and Drug Development Professionals

The Alkyne-SS-COOH linker is a versatile chemical tool utilized in bioconjugation and drug delivery systems. Its design incorporates a terminal alkyne for "click" chemistry attachment, a central disulfide bond engineered for cleavage within the reducing intracellular environment, and a carboxylic acid for further functionalization. This guide provides a comprehensive overview of the core mechanism of disulfide cleavage, detailed experimental protocols, and quantitative data relevant to its application.

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in the this compound linker is primarily mediated by a thiol-disulfide exchange reaction, a fundamental process in biochemistry.[1][2] In the intracellular environment, the high concentration of glutathione (GSH), a tripeptide thiol, is the principal reducing agent responsible for this cleavage.[3][]

The reaction proceeds via a nucleophilic attack of the thiolate anion (GS⁻) from glutathione on one of the sulfur atoms of the disulfide bond in the this compound linker.[1] This is an Sɴ2-type reaction that leads to the formation of a transient mixed disulfide intermediate. Subsequently, a second glutathione molecule attacks the mixed disulfide, resulting in the release of the now-thiolated portion of the original linker and the formation of oxidized glutathione (GSSG). This two-step process effectively cleaves the linker and releases any conjugated cargo.

The intracellular concentration of glutathione is significantly higher (millimolar range) than in the extracellular space (micromolar range), providing the thermodynamic driving force for the efficient cleavage of disulfide linkers within the cell.

Quantitative Data on Disulfide Bond Cleavage

| Linker Type | Reducing Agent | Concentration | Temperature (°C) | Half-life (t½) | Percent Cleavage (Time) | Reference |

| Disulfide-linked conjugate | Glutathione (GSH) | 5 mM | 37 | Not Reported | ~50% (3 hours) | |

| Disulfide-linked prodrugs | Glutathione (GSH) | Not Specified | Not Specified | Slower than DTT and Cysteine | Not Reported | |

| Disulfide-linked nanomicelles | Glutathione (GSH) | Not Specified | Not Specified | Not Reported | 76% fluorescence recovery (21 hours) |

Experimental Protocols

Synthesis of a Folate-Disulfide-Drug Conjugate

This protocol is adapted from the methodology described by Klahn et al. (2019) for the synthesis of a folate-disulfide conjugate, demonstrating a practical application of a similar linker chemistry. This example illustrates the conjugation of a thiolated targeting moiety (folic acid) to a maleimide-functionalized payload, a common strategy in drug delivery. The this compound linker can be similarly functionalized to participate in such conjugation schemes.

Materials:

-

Thiolated Folic Acid (FA-SH)

-

Maleimide-functionalized drug/payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the maleimide-functionalized drug in a minimal amount of DMF.

-

Dissolve the thiolated folic acid (FA-SH) in PBS (pH 7.4).

-

Add the dissolved maleimide-drug to the FA-SH solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 4-16 hours, protected from light.

-

Monitor the reaction progress by reverse-phase HPLC.

-

Upon completion, purify the conjugate using a size-exclusion chromatography column pre-equilibrated with PBS to remove unreacted starting materials.

-

Lyophilize the collected fractions containing the purified folate-disulfide-drug conjugate.

-

Characterize the final product by mass spectrometry and HPLC.

In Vitro Disulfide Cleavage Assay using Ellman's Reagent

This protocol describes a colorimetric assay to quantify the release of free thiols upon cleavage of the disulfide bond by a reducing agent like Dithiothreitol (DTT) or glutathione (GSH).

Materials:

-

Disulfide-containing conjugate (e.g., from section 3.1)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Reducing Agent Stock Solution (e.g., 100 mM DTT or GSH in Reaction Buffer)

-

Cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a Cysteine Standard Curve:

-

Prepare a series of cysteine standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) in Reaction Buffer.

-

Add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer) to 2.5 mL of each standard.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Plot absorbance versus cysteine concentration to generate a standard curve.

-

-

Cleavage Reaction:

-

Dissolve the disulfide-containing conjugate in the Reaction Buffer to a known concentration.

-

Initiate the cleavage by adding the reducing agent (DTT or GSH) to a final concentration (e.g., 10 mM).

-

Incubate the reaction at 37°C.

-

-

Quantification of Released Thiols:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Add 25 µL of the aliquot to a tube containing 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Determine the concentration of free thiols from the cysteine standard curve.

-

HPLC-Based Assay for Monitoring Conjugate Cleavage

This protocol allows for the direct monitoring of the disappearance of the intact conjugate and the appearance of the cleaved products over time.

Materials:

-

Disulfide-containing conjugate

-

Reaction Buffer (e.g., PBS with a physiological concentration of GSH, ~5 mM)

-

HPLC system with a suitable reverse-phase column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

-

Quenching solution (e.g., a solution of N-ethylmaleimide to cap free thiols)

Procedure:

-

Dissolve the disulfide-containing conjugate in the Reaction Buffer at a known concentration.

-

Incubate the solution at 37°C.

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution to prevent further disulfide exchange.

-

Analyze the sample by reverse-phase HPLC.

-

Monitor the chromatogram for the peak corresponding to the intact conjugate and the new peaks corresponding to the cleaved products.

-

Quantify the peak areas to determine the percentage of conjugate cleaved over time.

Visualizations

Caption: Mechanism of Glutathione-Mediated Disulfide Cleavage.

References

The Role of the Alkyne Group in Click Chemistry: A Technical Guide for Researchers

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally reliable for molecular assembly.[1][] At the heart of the most prominent click reactions is the versatile alkyne functional group. Its unique reactivity and bioorthogonality—the ability to react within a living system without interfering with native biochemical processes—have made it an indispensable tool in drug discovery, bioconjugation, material science, and chemical biology.[3][4]

This technical guide provides an in-depth exploration of the alkyne group's role in the two primary forms of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms, quantitative aspects, and practical applications of alkyne-based click chemistry.

The Alkyne: A Uniquely Suited Bioorthogonal Handle

The power of the alkyne in click chemistry stems from its distinct characteristics. Both terminal and cyclic alkynes are virtually absent in natural biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[5] This bioorthogonality allows for highly specific chemical transformations in complex biological environments. The small, sterically unobtrusive nature of the alkyne "handle" allows it to be incorporated into biomolecules with minimal perturbation of their structure and function.

Two classes of alkynes are central to click chemistry:

-

Terminal Alkynes: These alkynes, characterized by a proton on a triply bonded carbon (R-C≡C-H), are the key substrates for CuAAC reactions. The terminal proton's acidity is crucial for the reaction mechanism, which involves the formation of a copper acetylide intermediate.

-

Strained Cycloalkynes: These cyclic alkynes, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and 4-Dibenzocyclooctynol (DIBO), are the driving force behind SPAAC. The significant ring strain within these molecules is released upon reaction with an azide, providing the necessary activation energy without the need for a metal catalyst.

Beyond its role as a reactive handle, the alkyne motif is also a "privileged" structure in medicinal chemistry, where it can serve as a rigid linker, a bioisostere for other functional groups, or a component of targeted covalent inhibitors, enhancing the potency and pharmacokinetic properties of therapeutic agents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, joining a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is marked by an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which often yields a mixture of regioisomers.

Mechanism The reaction proceeds through a multi-step catalytic cycle initiated by the coordination of a Cu(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a key copper acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition and protonolysis yield the stable triazole product, regenerating the Cu(I) catalyst.

Data Presentation: CuAAC Reaction Parameters

The efficiency of CuAAC reactions is consistently high across a wide range of substrates. The choice of azide can influence yields, with sterically unhindered alkyl azides generally providing the best results.

| Parameter | Value / Description | References |

| Reaction Type | Copper(I)-Catalyzed [3+2] Cycloaddition | |

| Products | 1,4-disubstituted 1,2,3-triazoles | |

| Rate Acceleration | 10⁷ to 10⁸ (vs. uncatalyzed reaction) | |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | |

| Typical Yields | >95% (often quantitative) | |

| Common Catalysts | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO₄) with a reducing agent | |

| Common Reducing Agents | Sodium Ascorbate | |

| Common Ligands | THPTA, TBTA |

Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an azide with an alkyne-functionalized reporter probe.

Materials:

-

Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-reporter probe (e.g., alkyne-dye), dissolved in DMSO.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

-

In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration (e.g., 10-100 µM).

-

Add the alkyne-reporter probe to a final concentration of 2-5 molar equivalents relative to the azide.

-

Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions. A 5:1 ligand-to-copper ratio is common.

-

Add the premixed catalyst solution to the reaction mixture. A typical final concentration is 0.1-0.25 mM CuSO₄.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight for sensitive biomolecules.

-

Purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the cytotoxicity associated with copper catalysts, SPAAC is a bioorthogonal reaction that is ideal for applications in living cells and whole organisms. The reaction's driving force is the high ring strain of a cycloalkyne, which significantly lowers the activation energy for the cycloaddition with an azide.

Mechanism Unlike the stepwise, catalyst-dependent mechanism of CuAAC, SPAAC is a concerted [3+2] cycloaddition. The strained alkyne is in a high-energy state. Upon reaction with an azide, it passes through a transition state to form the stable triazole product, releasing the stored enthalpic energy from the ring strain.

Data Presentation: Comparison of Common Cyclooctynes for SPAAC

The kinetics of SPAAC are highly dependent on the structure of the cycloalkyne. More strained and electronically activated cyclooctynes exhibit faster reaction rates.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | Widely used, commercially available, good stability. | |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Reacts exceptionally fast. | |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | More compact than DBCO, good for small probes. | |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 - 0.8 | Very fast kinetics, good for rapid labeling. | |

| Biarylazacyclooctynone | BARAC | ~0.9 - 3.1 | Among the fastest cyclooctynes available. |

Experimental Protocol: Live-Cell Glycan Labeling via SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-conjugated dye.

Materials:

-

Adherent mammalian cells (e.g., HeLa) in culture.

-

Complete cell culture medium.

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling.

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate the cells for 24-48 hours under standard conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide into cellular glycans.

-

-

SPAAC Reaction (Labeling):

-

Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated azide sugar.

-

Add the DBCO-fluorophore labeling solution to the cells.

-

Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the specific cycloalkyne and cell type.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Add imaging medium to the cells.

-

Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.

-

Applications in Research and Drug Development

The alkyne group's central role in click chemistry has enabled significant advances across multiple scientific fields.

-

Bioconjugation and Proteomics: Click chemistry is widely used to attach fluorescent dyes, biotin tags, or other probes to proteins, nucleic acids, and glycans for visualization and analysis. In proteomics, it enables the identification of newly synthesized proteins or those with specific post-translational modifications.

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. Incorporating a small alkyne handle into these probes allows for the subsequent "clicking" of a reporter tag, which is less sterically hindering than carrying the tag on the initial probe.

-

Drug Discovery and Development: Click chemistry facilitates the rapid synthesis of large libraries of potential drug candidates. It is also a key technology in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to an antibody via a stable triazole linkage.

-

Material Science: The functionalization of surfaces and polymers with alkynes allows for the attachment of biomolecules or other materials via click chemistry, creating advanced biomaterials and sensors.

Conclusion: Choosing the Right Alkyne Chemistry

The decision between using CuAAC or SPAAC hinges primarily on the experimental system. CuAAC is often the reaction of choice for in vitro applications due to its extremely fast kinetics and the simplicity of terminal alkynes. For applications involving live cells or whole organisms, the biocompatibility of SPAAC makes it the superior method, eliminating concerns of copper-induced toxicity.

References

Alkyne-SS-COOH: A Technical Guide to Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity levels, and key experimental protocols for Alkyne-SS-COOH, a heterobifunctional linker widely utilized in bioconjugation, click chemistry, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Commercial Sources and Purity

This compound is available from several commercial suppliers, with purity levels typically suitable for sensitive research applications. The following table summarizes the key information from prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Precise PEG | AAD-5582 | > 96% | C₁₀H₁₅NO₃S₂ | 261.4 | 2279938-29-1 |

| InvivoChem | V54647 | ≥98% | C₁₀H₁₅NO₃S₂ | 261.4 | 2279938-29-1 |

| MedchemExpress | HY-151790 | Not specified | C₁₀H₁₅NO₃S₂ | 261.4 | 2279938-29-1 |

Core Functionalities and Applications

This compound is a versatile linker molecule possessing three key functional groups, each with a distinct role in bioconjugation strategies:

-

Alkyne Group (-C≡CH): This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the covalent attachment of azide-modified molecules, such as fluorescent dyes, biotin, or drug payloads, with high specificity and yield.[1][2]

-

Disulfide Bond (-S-S-): The disulfide linkage is a cleavable spacer. It is stable under physiological conditions but can be readily reduced by intracellular reducing agents like glutathione (GSH) or externally added reagents such as dithiothreitol (DTT).[3][4][5] This feature is particularly valuable in drug delivery systems, enabling the release of a conjugated payload within the reducing environment of the cell cytoplasm.

-

Carboxylic Acid (-COOH): This functional group provides a convenient point of attachment to primary amines (e.g., lysine residues on proteins or antibodies) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

The following sections provide detailed methodologies for a typical experimental workflow involving the use of this compound to conjugate a molecule of interest (e.g., a therapeutic payload) to a protein, such as an antibody, and subsequently trigger its release.

Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with primary amines on a protein.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Activation of this compound:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-100 mM).

-

In a separate tube, add a molar excess of EDC and Sulfo-NHS to the this compound solution in Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or using a desalting column. The purified alkyne-modified protein is now ready for the subsequent click chemistry step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a drug payload) onto the alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein (from the previous step)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and the stabilizing ligand in an appropriate solvent (e.g., water or DMSO).

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-containing molecule in the Reaction Buffer.

-

In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand.

-

Add the copper/ligand mixture to the protein solution.

-

Initiate the click reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Cleavage of the Disulfide Linker

This protocol describes the release of the conjugated molecule by reducing the disulfide bond.

Materials:

-

Disulfide-linked conjugate (from the previous step)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Incubation with Reducing Agent:

-

Dissolve the disulfide-linked conjugate in the Reaction Buffer.

-

Add the reducing agent to the desired final concentration. For in vitro cleavage, DTT is commonly used at a concentration of 1-20 mM. For mimicking intracellular conditions, GSH can be used at physiological concentrations (1-10 mM).

-

Incubate the reaction at 37°C for a period ranging from 30 minutes to several hours, depending on the desired extent of cleavage.

-

-

Analysis: The cleavage of the disulfide bond and the release of the conjugated molecule can be analyzed by techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps of a typical bioconjugation and cleavage workflow using this compound.

Caption: Experimental workflow for protein modification and payload release using this compound.

References

- 1. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. broadpharm.com [broadpharm.com]

Spectral and Methodological Analysis of Alkyne-SS-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and experimental protocols related to Alkyne-SS-COOH, a heterobifunctional linker valuable in bioconjugation and drug delivery systems. The information presented herein is essential for its application in click chemistry, proteomics, and the development of targeted therapeutics.

Core Compound Details

| Identifier | Value |

| IUPAC Name | 3-((2-(pent-4-ynamido)ethyl)disulfanyl)propanoic acid |

| Molecular Formula | C₁₀H₁₅NO₃S₂ |

| Molecular Weight | 261.4 g/mol |

| CAS Number | 2279938-29-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a critical tool for the structural elucidation of this compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra, based on the analysis of its constituent functional groups.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | H -OOC- |

| ~6.8 | Triplet | 1H | -NH - |

| ~3.5 | Quartet | 2H | -S-S-CH₂-CH₂ -NH- |

| ~2.9 | Triplet | 2H | -S-CH₂ -CH₂-COOH |

| ~2.8 | Triplet | 2H | -S-S-CH₂ -CH₂-NH- |

| ~2.7 | Triplet | 2H | -S-CH₂-CH₂ -COOH |

| ~2.5 | Triplet | 2H | -C≡C-CH₂ -CH₂- |

| ~2.2 | Triplet | 2H | -C≡C-CH₂-CH₂ - |

| ~2.0 | Triplet | 1H | -C≡C-H |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -C OOH |

| ~172 | -C ONH- |

| ~83 | -C ≡C-H |

| ~69 | -C≡C -H |

| ~40 | -S-S-C H₂- |

| ~38 | -S-C H₂- |

| ~35 | -C H₂-NH- |

| ~34 | -C H₂-COOH |

| ~30 | -C≡C-C H₂- |

| ~15 | -C≡C-CH₂-C H₂- |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound and provides structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

| m/z (Observed) | Ion Species |

| 262.05 | [M+H]⁺ |

| 284.03 | [M+Na]⁺ |

| 260.04 | [M-H]⁻ |

Key Fragmentation Patterns (Tandem MS)

The fragmentation of this compound in tandem mass spectrometry is expected to occur at the amide bond, the disulfide bond, and the carboxylic acid group.

| Fragment m/z | Proposed Fragment Structure/Loss |

| 217 | [M+H - COOH]⁺ |

| 175 | [M+H - C₅H₅O]⁺ (Loss of pentynamide moiety) |

| 134 | [C₅H₅NO₂S]⁺ |

| 122 | [C₄H₆S₂]⁺ |

| 87 | [C₅H₅O]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of 4-pentynoic acid with cystamine, followed by reaction with 3-bromopropionic acid.

Materials:

-

4-Pentynoic acid

-

Cystamine dihydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

3-Bromopropionic acid

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activation of 4-Pentynoic Acid: Dissolve 4-pentynoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours.

-

Amide Coupling: In a separate flask, dissolve cystamine dihydrochloride (0.5 eq) in DMF and add TEA (2.5 eq). Add the activated 4-pentynoic acid solution dropwise to the cystamine solution. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-amido disulfide intermediate by column chromatography on silica gel (EtOAc/hexane gradient).

-

Thiolation and Disulfide Exchange: Dissolve the purified intermediate (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a mixture of DMF and water. Add TEA (2.2 eq) and stir at room temperature for 24 hours.

-

Final Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to yield this compound.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for negative ion mode.

-

Infuse the sample into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire full scan and product ion scan data.

Visualized Workflows and Relationships

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Caption: A diagram showing the major predicted fragmentation pathways for this compound.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Alkyne-SS-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This application note provides a detailed protocol for the conjugation of an alkyne-functionalized molecule containing both a disulfide bond and a carboxylic acid (Alkyne-SS-COOH) to an azide-bearing counterpart. The presence of a reducible disulfide linkage and a potentially copper-chelating carboxylic acid moiety necessitates specific considerations to ensure the integrity of the molecule and the success of the conjugation.[4][5] This protocol is optimized to maintain the disulfide bond and accommodate the carboxylic acid functionality, making it suitable for applications in drug delivery, bioconjugation, and materials science where the disulfide bond can serve as a cleavable linker.

Challenges and Solutions

The primary challenges in performing CuAAC with an this compound substrate are:

-

Reduction of the Disulfide Bond: The commonly used reducing agent, sodium ascorbate, can cleave disulfide bonds, particularly at concentrations above 1 mM.

-

Copper Chelation: The carboxylic acid and the disulfide group can potentially chelate the copper catalyst, inhibiting the reaction.

-

pH Sensitivity: The carboxylic acid's protonation state, which is pH-dependent, can influence its interaction with the copper catalyst and overall reaction efficiency.

To address these challenges, this protocol incorporates the following key features:

-

Use of a mild reducing agent or a direct Cu(I) source: To prevent disulfide bond reduction, this protocol prioritizes the use of a direct Cu(I) source or a milder reducing agent than sodium ascorbate, such as Tris(2-carboxyethyl)phosphine (TCEP) at a controlled concentration.

-

Inclusion of a stabilizing ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) catalyst, enhance reaction rates, and minimize side reactions.

-

Optimized pH and buffer selection: The reaction is performed at a near-neutral pH in a non-coordinating buffer to maintain the stability of the reactants and the catalytic system.

Experimental Protocols

Materials

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (prepare fresh) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed organic co-solvent (e.g., DMSO, DMF, or t-butanol) if required for solubility

-

Deionized water (degassed)

Stock Solutions

| Reagent | Concentration | Solvent |

| This compound | 10 mM | DMSO or appropriate solvent |

| Azide Molecule | 10 mM | DMSO or appropriate solvent |

| CuSO₄ | 20 mM | Deionized water |

| THPTA | 100 mM | Deionized water |

| Sodium Ascorbate | 100 mM | Deionized water (prepare fresh) |

| TCEP | 10 mM | Deionized water |

Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Reactant Concentrations | ||

| This compound | 1 mM (final concentration) | |

| Azide Molecule | 1.2 - 2 mM (1.2 - 2 equivalents) | A slight excess of the azide component is often beneficial. |

| Catalyst System | ||

| CuSO₄ | 100 µM (final concentration) | |

| THPTA | 500 µM (final concentration) | A 5:1 ligand-to-copper ratio is recommended to protect biomolecules. |

| Reducing Agent (Choose one) | ||

| Sodium Ascorbate | 1 mM (final concentration) | Use with caution due to potential disulfide reduction. |

| TCEP | 1 mM (final concentration) | Recommended for preserving the disulfide bond. |

| Solvent System | ||

| Buffer | PBS, pH 7.4 | Avoid amine-containing buffers like Tris. |

| Co-solvent | Up to 20% (v/v) DMSO or other | Use if necessary to dissolve reactants. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS or TLC. |

| Atmosphere | Inert atmosphere (optional but recommended) | Degassing solvents and running the reaction under nitrogen or argon can improve reproducibility. |

Detailed Protocol

-

Preparation of Reactants:

-

In a microcentrifuge tube, add the required volume of the this compound stock solution.

-

Add the required volume of the azide molecule stock solution.

-

Add PBS buffer to bring the reaction to the desired final volume, accounting for the subsequent addition of other reagents. If a co-solvent is needed, add it at this stage.

-

-

Preparation of the Catalyst Premix:

-

In a separate tube, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio.

-

Vortex briefly to ensure thorough mixing. This premix helps to stabilize the copper catalyst.

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide.

-

Add the freshly prepared reducing agent (either sodium ascorbate or TCEP) to initiate the reaction.

-

Gently vortex the reaction mixture.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be placed on a gentle shaker or rotator.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

-

Once the reaction is complete, the product can be purified. For biomolecules, size-exclusion chromatography or dialysis can be used to remove excess reagents. For small molecules, purification can be achieved by preparative HPLC or column chromatography.

-

Mandatory Visualizations

Caption: Experimental workflow for the copper-catalyzed click chemistry of this compound.

References

Application Notes and Protocols for Conjugating Alkyne-SS-COOH to Primary Amines on Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of a heterobifunctional, cleavable linker, Alkyne-SS-COOH, to primary amines on proteins. This linker is particularly valuable in bioconjugation, chemical biology, and drug development. The alkyne handle allows for subsequent modification via "click chemistry," while the disulfide bond offers a cleavable linkage sensitive to the reducing environment found within cells. The terminal carboxylic acid enables covalent attachment to primary amines (e.g., lysine residues and the N-terminus) on proteins using carbodiimide chemistry.

The protocols outlined below utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound, forming a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with primary amines on the target protein to form a stable amide bond.

Chemical Reaction Pathway

The conjugation process involves a two-step reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS to form an amine-reactive NHS ester. This intermediate is then reacted with the protein, where it forms a stable amide bond with primary amine groups.

Application Notes and Protocols for the Synthesis of Alkyne-SS-COOH Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed step-by-step guide for the synthesis of an ADC using a heterobifunctional Alkyne-SS-COOH linker. This linker features a terminal alkyne for drug attachment via click chemistry, a cleavable disulfide bond for intracellular drug release, and a carboxylic acid for conjugation to the antibody.

The disulfide bond in the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.[][2][3][] This selective cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.[] The alkyne group allows for a highly efficient and specific "click" reaction with an azide-functionalized drug, while the carboxylic acid enables covalent attachment to lysine residues on the antibody via a stable amide bond.

Principle of the Method

The synthesis of an this compound ADC is a two-stage process. The first stage involves the preparation of the linker-payload conjugate. An azide-modified cytotoxic drug is attached to the alkyne group of the this compound linker through a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction. The second stage is the conjugation of this linker-payload construct to the antibody. The carboxylic acid of the linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. This activated linker-payload is then reacted with the primary amine groups of lysine residues on the antibody surface to form a stable amide linkage, yielding the final ADC.

Experimental Protocols

Protocol 1: Synthesis of Azide-Linker-Payload Conjugate via Click Chemistry

This protocol describes the conjugation of an azide-functionalized cytotoxic drug to the this compound linker.

Materials:

-

This compound

-

Azide-functionalized cytotoxic drug

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Deionized water

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM solution of the azide-functionalized cytotoxic drug in anhydrous DMSO.

-

Prepare a 100 mM solution of CuSO4 in deionized water.

-

Prepare a 200 mM solution of THPTA in deionized water.

-

Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the azide-functionalized cytotoxic drug stock solution.

-

In a separate tube, prepare the copper catalyst by mixing the CuSO4 stock solution and the THPTA stock solution in a 1:2 molar ratio. Let it stand for 5 minutes.

-

Add 25 equivalents of the pre-mixed Cu(I)/THPTA complex to the reaction mixture containing the alkyne-linker and azide-drug.

-

Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the this compound-Drug conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the purified product as a solid.

-

Protocol 2: Conjugation of Linker-Payload to Antibody

This protocol details the conjugation of the purified this compound-Drug to a monoclonal antibody.

Materials:

-

Purified this compound-Drug conjugate

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system

-

Centrifugal filter units

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Activation of Linker-Payload:

-

Dissolve the purified this compound-Drug conjugate in anhydrous DMF or DMSO to a concentration of 10 mM.

-

In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO.

-

Add a 10-fold molar excess of EDC and NHS to the this compound-Drug solution to activate the carboxylic acid group.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the activated this compound-Drug solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Purification of the ADC:

-

Purify the ADC using an SEC system to remove unreacted linker-payload and any potential aggregates.

-

Collect the fractions corresponding to the monomeric ADC.

-

The purified ADC can be concentrated using centrifugal filter units.

-

-

Storage:

-

Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.

-

Data Presentation

Table 1: Summary of Quantitative Data for ADC Synthesis and Characterization

| Parameter | Value/Range | Method of Determination | Reference |

| Linker-Payload Synthesis | |||

| Molar ratio of this compound to Azide-Drug | 1.2 : 1 | Stoichiometric | Protocol 1 |

| Reaction Time | 1 - 2 hours | LC-MS | Protocol 1 |

| Purification Method | RP-HPLC | - | Protocol 1 |

| Antibody Conjugation | |||

| Molar excess of activated Linker-Payload to Antibody | 5 - 20 fold | Stoichiometric | Protocol 2 |

| Reaction Time | 2 hours | - | Protocol 2 |

| Purification Method | SEC | - | Protocol 2 |

| ADC Characterization | |||

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy, LC-MS | |

| Purity (monomer content) | > 95% | SEC | |

| Aggregates | < 5% | SEC | |

| Residual Free Drug | < 1% | RP-HPLC |

Mandatory Visualization

Caption: Experimental workflow for this compound ADC synthesis.

Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Alkyne-SS-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. The functionalization of AuNPs is a critical step in tailoring their properties for specific applications such as targeted drug delivery, bio-imaging, and diagnostics. The use of heterobifunctional ligands like Alkyne-SS-COOH offers a versatile platform for creating highly specific and stable nanoparticle conjugates.

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with a custom ligand, this compound. This ligand features a disulfide (-SS-) group for stable anchoring to the gold surface, a terminal alkyne group for subsequent "click" chemistry conjugation with azide-modified molecules (e.g., drugs, targeting moieties), and a carboxylic acid (-COOH) group to enhance colloidal stability and provide a handle for further functionalization.

The disulfide bond provides a stable linkage to the gold surface, while the alkyne group serves as a versatile handle for bio-orthogonal conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging agents, with high efficiency and specificity. The carboxylic acid moiety enhances the colloidal stability of the nanoparticles in aqueous solutions and can be used for further conjugation through carbodiimide chemistry.

Key Applications

Functionalization of AuNPs with this compound is particularly advantageous for:

-

Targeted Drug Delivery: The alkyne group allows for the attachment of targeting ligands that can direct the AuNPs to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects of conjugated drugs.[1]

-

Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be clicked onto the alkyne-functionalized AuNPs for sensitive and specific detection of biological targets.

-

Development of Biosensors: The robust and specific nature of the gold-disulfide bond and the click chemistry conjugation allows for the creation of stable and reliable biosensing platforms.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15 nm citrate-stabilized gold nanoparticles, which will serve as the core for subsequent functionalization.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (38.8 mM)

-

Deionized (DI) water

-

Glassware (thoroughly cleaned with aqua regia)

Procedure:

-

In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

-

Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The color of the solution will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate capping agent with the this compound ligand.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Centrifuge

Procedure:

-

Prepare a stock solution of the this compound ligand in ethanol. The final concentration in the reaction mixture should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.

-

To 10 mL of the citrate-stabilized AuNP solution, add the this compound ligand solution dropwise while stirring.

-

Allow the reaction to proceed for at least 24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

-

After incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 rpm for 30 minutes is a good starting point).

-

Carefully remove the supernatant, which contains excess ligand and displaced citrate ions.

-

Resuspend the nanoparticle pellet in PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.

-

After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Protocol 3: Characterization of this compound Functionalized Gold Nanoparticles

This protocol outlines the key characterization techniques to confirm successful functionalization and assess the properties of the nanoparticles.

1. UV-Vis Spectroscopy:

-

Purpose: To monitor the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak after ligand exchange indicates a change in the local refractive index around the nanoparticles, suggesting successful functionalization.

-

Procedure: Acquire the UV-Vis spectra of the AuNPs before and after functionalization over a wavelength range of 400-700 nm.

2. Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter is expected after functionalization due to the presence of the ligand shell.

-

Procedure: Disperse the nanoparticle solutions in an appropriate buffer and measure the size distribution using a DLS instrument.

3. Zeta Potential Measurement:

-

Purpose: To determine the surface charge of the nanoparticles. The carboxylic acid group of the ligand will impart a negative charge to the nanoparticles at neutral pH, leading to a change in the zeta potential compared to the citrate-stabilized AuNPs.

-

Procedure: Measure the zeta potential of the nanoparticle solutions using an appropriate instrument.

4. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size, shape, and monodispersity of the AuNP cores.

-

Procedure: Deposit a drop of the nanoparticle solution onto a TEM grid, allow it to dry, and image the nanoparticles.

5. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To confirm the elemental composition of the nanoparticle surface and verify the presence of the this compound ligand.

-

Procedure: Analyze the XPS spectra for the presence of gold (Au), sulfur (S), carbon (C), and oxygen (O) signals corresponding to the ligand.

Quantitative Data Presentation

The following table summarizes representative characterization data for gold nanoparticles before and after functionalization with a carboxyl-terminated ligand. This data is based on findings for a similar HS-PEG-COOH ligand and serves as an illustrative example of the expected changes upon functionalization with this compound.[2]

| Parameter | Citrate-Stabilized AuNPs | AuNPs Functionalized with HS-PEG-COOH |

| Core Diameter (TEM) | ~19 nm | ~19 nm |

| Hydrodynamic Diameter (DLS) | 19.6 ± 1.0 nm | 33.54 ± 0.50 nm |

| Polydispersity Index (PDI) | 0.301 | 0.297 |

| Zeta Potential | -36.77 ± 2.33 mV | -30.77 ± 1.4 mV |

| Surface Plasmon Resonance (λmax) | ~520 nm | Red-shifted |

Visualizations

Experimental Workflow